molecular formula C14H13ClN2O3 B12834515 Ethyl 8-chloro-2-methyl-2,4-dihydrochromeno[4,3-c]pyrazole-3-carboxylate

Ethyl 8-chloro-2-methyl-2,4-dihydrochromeno[4,3-c]pyrazole-3-carboxylate

Cat. No.: B12834515
M. Wt: 292.72 g/mol
InChI Key: AECVSPOPWSQBMK-UHFFFAOYSA-N
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Description

Ethyl 8-chloro-2-methyl-2,4-dihydrochromeno[4,3-c]pyrazole-3-carboxylate is a complex organic compound that belongs to the class of chromeno-pyrazole derivatives This compound is known for its unique structural features, which include a chromene ring fused with a pyrazole ring, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 8-chloro-2-methyl-2,4-dihydrochromeno[4,3-c]pyrazole-3-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between 8-chloro-2-methylchromene and hydrazine hydrate can lead to the formation of the pyrazole ring. The subsequent esterification with ethyl chloroformate yields the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Ethyl 8-chloro-2-methyl-2,4-dihydrochromeno[4,3-c]pyrazole-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group into alcohols or other reduced forms.

    Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles like ammonia or thiourea in the presence of a base.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Ethyl 8-chloro-2-methyl-2,4-dihydrochromeno[4,3-c]pyrazole-3-carboxylate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 8-chloro-2-methyl-2,4-dihydrochromeno[4,3-c]pyrazole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Ethyl 8-chloro-2-methyl-2,4-dihydrochromeno[4,3-c]pyrazole-3-carboxylate can be compared with other chromeno-pyrazole derivatives:

    Similar Compounds: Compounds like 8-chloro-2-methylchromeno[4,3-c]pyrazole and 2-methyl-2,4-dihydrochromeno[4,3-c]pyrazole-3-carboxylate.

Properties

Molecular Formula

C14H13ClN2O3

Molecular Weight

292.72 g/mol

IUPAC Name

ethyl 8-chloro-2-methyl-4H-chromeno[4,3-c]pyrazole-3-carboxylate

InChI

InChI=1S/C14H13ClN2O3/c1-3-19-14(18)13-10-7-20-11-5-4-8(15)6-9(11)12(10)16-17(13)2/h4-6H,3,7H2,1-2H3

InChI Key

AECVSPOPWSQBMK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2COC3=C(C2=NN1C)C=C(C=C3)Cl

Origin of Product

United States

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